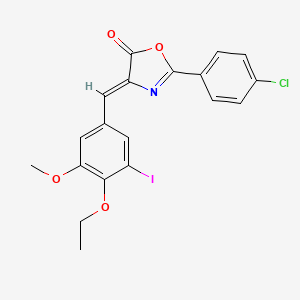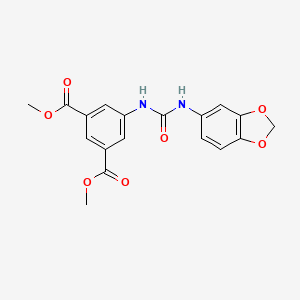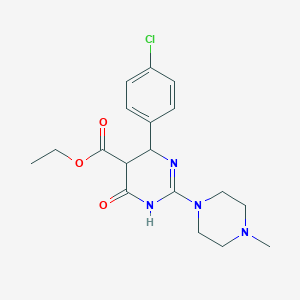
N-(2-tert-butylphenyl)-3,3-diphenylpropanamide
Descripción general
Descripción
N-(2-tert-butylphenyl)-3,3-diphenylpropanamide is a useful research compound. Its molecular formula is C25H27NO and its molecular weight is 357.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 357.209264485 g/mol and the complexity rating of the compound is 435. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Polymer Synthesis and Properties
- Rigid-Rod Polyamides and Polyimides : The research by Spiliopoulos, Mikroyannidis, and Tsivgoulis (1998) explores the synthesis of rigid-rod polyamides and polyimides derived from specific diamino compounds, showcasing their excellent thermooxidative stability and amorphous nature. These materials were characterized by various methods, including FT-IR, NMR, and thermal analyses, demonstrating high glass transition temperatures and no weight loss up to 379-417 °C in air Spiliopoulos et al., 1998.
- Soluble and Oxygen Permeable Polyimides : Kim et al. (2003) synthesized new organosoluble polyimides, showing good solubility in organic solvents and high thermal stability with 5% weight loss temperatures of 540-550 °C in nitrogen. These findings highlight the potential of these materials in various applications due to their solubility and thermal properties Kim et al., 2003.
Ligand and Catalyst Design
- Sterically Encumbered Systems for Phosphorus Centers : Shah et al. (2000) investigated compounds with tert-butylphenyl groups as sterically demanding ligands for synthesizing materials with low-coordinate phosphorus centers. This study provides insights into designing materials with specific electronic properties, potentially useful in catalysis and material science Shah et al., 2000.
- Electrochemical Study of Stable Radicals : Miura and Muranaka (2006) conducted an electrochemical study of N-tert-butoxyarylaminyl radicals, elucidating their reversible redox behavior and stability. Such studies are crucial for developing new materials for electronic applications Miura & Muranaka, 2006.
Material Synthesis and Application
- Synthesis of Functionalized Amino Acid Derivatives : Kumar et al. (2009) synthesized functionalized amino acid derivatives evaluated for in vitro cytotoxicity against human cancer cell lines, indicating potential applications in designing new anticancer agents Kumar et al., 2009.
- Palladium-catalyzed Decarboxylative Coupling : Moon, Jang, and Lee (2009) reported on the palladium-catalyzed decarboxylative coupling of alkynyl carboxylic acids with aryl halides, demonstrating high reactivities and functional group tolerance. This methodology could be significant for synthesizing complex organic molecules Moon et al., 2009.
Propiedades
IUPAC Name |
N-(2-tert-butylphenyl)-3,3-diphenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO/c1-25(2,3)22-16-10-11-17-23(22)26-24(27)18-21(19-12-6-4-7-13-19)20-14-8-5-9-15-20/h4-17,21H,18H2,1-3H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPSSKQWFDSGJHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1NC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B4620486.png)
![N-(4-chlorobenzyl)-2-({5-[1-(2-chloro-5-methylphenoxy)ethyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B4620493.png)
![(5Z)-5-({3-ETHOXY-4-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-METHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE](/img/structure/B4620505.png)
![METHYL 3-{[2-(4-ETHOXYPHENYL)ACETYL]AMINO}-4-METHYLBENZOATE](/img/structure/B4620513.png)
![2-[2-(1,3-benzodioxol-5-yloxy)propanoyl]-N-ethylhydrazinecarbothioamide](/img/structure/B4620519.png)
![5-ethyl-N-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]-3-thiophenecarboxamide](/img/structure/B4620523.png)
![methyl 4-{[N-(2,4-dimethylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B4620530.png)

![1-(cyclopropylmethyl)-4-(2-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)piperazine](/img/structure/B4620535.png)
![(2E)-2-(4-bromophenyl)-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enenitrile](/img/structure/B4620555.png)
![ETHYL 4-({[3-CYANO-4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}METHYL)-2-[(3-METHOXYPROPYL)AMINO]-1,3-THIAZOLE-5-CARBOXYLATE](/img/structure/B4620563.png)
![3-PHENYL-N-(1,3-THIAZOL-2-YL)-6-(2-THIENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE](/img/structure/B4620571.png)

